molecular formula C16H10ClFN2O3S2 B2593284 (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 749219-23-6

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide

Cat. No.: B2593284
CAS No.: 749219-23-6
M. Wt: 396.84
InChI Key: OXYKBDGCVZHKMW-UHFFFAOYSA-N
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Description

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H10ClFN2O3S2 and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that sulfonamide compounds exhibit significant anticancer properties. One study demonstrates that mixed-ligand copper(II)-sulfonamide complexes, which are structurally related to the compound , have been explored for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes show pronounced antiproliferative activity against yeast and human tumor cells, inducing cell death mainly through apoptosis. The study highlights the compound's potential in designing anticancer therapies targeting DNA interactions (González-Álvarez et al., 2013).

Antimicrobial Activity

Sulfonamides are known for their antimicrobial efficacy. A study on the synthesis of eperezolid-like molecules, which share a functional group similarity with the compound , revealed high anti-Mycobacterium smegmatis activity. This suggests that derivatives of "(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide" could serve as potent antimicrobial agents, providing a basis for the development of new treatments against bacterial infections (Yolal et al., 2012).

Enzyme Inhibition

Enzyme inhibition is a crucial area of research for therapeutic applications. A study on the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, which are chemically related to the compound of interest, suggests that specific sulfonamide derivatives could be designed as potent and selective inhibitors of cancer-associated enzymes. This opens pathways for the development of targeted cancer therapies with fewer side effects (Ilies et al., 2003).

Properties

IUPAC Name

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3S2/c17-15-14(10-21)24-16(20(15)12-4-2-1-3-5-12)19-25(22,23)13-8-6-11(18)7-9-13/h1-10H/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYKBDGCVZHKMW-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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